(2S)-2-amino-N,4-dimethylpentanamide
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Overview
Description
Synthesis Analysis
The first paper describes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which is synthesized from 1-methyl-2-carboxaldehyde. This process involves reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride. The reagent is a useful synthon for creating ligands with second coordination sphere functional groups, which could be relevant for the synthesis of (2S)-2-amino-N,4-dimethylpentanamide by analogy .
Molecular Structure Analysis
The second paper provides crystal structure analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These structures are characterized by X-ray diffraction analysis, revealing details about the conformation of the amine fragments and the overall molecular geometry. Although the specific compound is not analyzed, the methods and findings could be applicable to the molecular structure analysis of (2S)-2-amino-N,4-dimethylpentanamide .
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of (2S)-2-amino-N,4-dimethylpentanamide, the synthesis methods and structural analyses suggest that the compound could participate in similar reactions as those described. For instance, the reductive amination process mentioned in the first paper could be a potential reaction pathway for modifying the (2S)-2-amino-N,4-dimethylpentanamide molecule .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of (2S)-2-amino-N,4-dimethylpentanamide. However, the detailed structural information from the second paper, including hydrogen-bonded chains and rings, as well as the specific R12(5) hydrogen-bonding motif, could be indicative of the types of intermolecular interactions and physical properties that (2S)-2-amino-N,4-dimethylpentanamide might exhibit .
Scientific Research Applications
1. Diabetes Treatment
A study by Edmondson et al. (2006) discusses a series of beta-substituted biarylphenylalanine amides synthesized as inhibitors of dipeptidyl peptidase IV (DPP-4) for treating type 2 diabetes. This includes compounds structurally related to (2S)-2-amino-N,4-dimethylpentanamide, which have shown potential as orally active DPP-4 inhibitors with promising bioavailability and efficacy in animal models (Edmondson et al., 2006).
2. Anticonvulsant Activity
Robertson et al. (1987) explored the anticonvulsant activity of compounds including those similar to (2S)-2-amino-N,4-dimethylpentanamide. They found that specific analogues were effective in antagonizing seizures in animal models, highlighting their potential as anticonvulsant agents (Robertson et al., 1987).
3. Amino Acid Reactions
Müller et al. (1985) discussed the reactions involving compounds like (2S)-2-amino-N,4-dimethylpentanamide with other chemical agents, leading to the formation of amino substituted salts. Such reactions are significant in the study of complex organic compounds and have applications in synthetic chemistry (Müller et al., 1985).
4. Neurodegenerative Disease Research
Shoghi-Jadid et al. (2002) utilized derivatives of (2S)-2-amino-N,4-dimethylpentanamide in their research on Alzheimer's disease. They used a radiofluorinated derivative for positron emission tomography to study neurofibrillary tangles and beta-amyloid plaques in living patients with Alzheimer's, providing insights into the disease's progression (Shoghi-Jadid et al., 2002).
5. Cancer Research
Kemnitzer et al. (2004) identified a compound structurally related to (2S)-2-amino-N,4-dimethylpentanamide as a potent apoptosis inducer. This compound was effective in inducing cell death in various human cancer cell lines, suggesting its potential in cancer therapy (Kemnitzer et al., 2004).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-N,4-dimethylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBDTAYIDBPBRN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470354 |
Source
|
Record name | (2S)-2-amino-N,4-dimethylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N,4-dimethylpentanamide | |
CAS RN |
64569-68-2 |
Source
|
Record name | (2S)-2-amino-N,4-dimethylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90470354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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